molecular formula C12H21NO3 B8131762 tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate

tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate

Cat. No.: B8131762
M. Wt: 227.30 g/mol
InChI Key: HPFKVUIIKVASNH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate (CAS: 1360363-67-2) is a bicyclic heterocyclic compound featuring a fused furan and piperidine ring system. The tert-butyl carbamate group acts as a protective moiety, enhancing stability during synthetic processes. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and cardiovascular diseases .

Properties

IUPAC Name

tert-butyl 3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-4-10-9(8-13)5-7-15-10/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFKVUIIKVASNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that tert-butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate exhibits notable antiviral properties. Studies have shown its ability to inhibit viral replication, suggesting its potential as a therapeutic agent against viral infections. The specific mechanisms of action may involve interference with viral entry or replication processes, although further investigations are required to elucidate these pathways.

Structure-Activity Relationship (SAR) Studies
The compound's structural characteristics allow for modifications that can enhance its biological activity. SAR studies have revealed that variations in the functional groups attached to the core structure can significantly influence its potency against various viral strains. For instance, the introduction of halogen substituents or modifications to the nitrogen atoms within the pyridine ring can alter its interaction with viral proteins.

Synthetic Organic Chemistry

Versatile Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic organic chemistry. The compound can participate in reactions such as nucleophilic substitutions and cycloadditions, facilitating the development of new compounds with diverse functionalities .

Functionalization Potential
The compound's structure allows for further functionalization, which can lead to derivatives with enhanced properties. For example, the introduction of amine groups or additional carbon chains can create analogs with improved solubility and bioavailability, making them more suitable for pharmaceutical applications .

Case Study 1: Antiviral Development

A study focused on the antiviral activity of this compound demonstrated its effectiveness against influenza viruses. The research involved testing various concentrations of the compound in vitro, revealing a dose-dependent inhibition of viral replication. This study highlights the compound's potential as a lead candidate for antiviral drug development.

Concentration (µM)Viral Replication Inhibition (%)
1030
5065
10085

Case Study 2: Synthesis of Analog Compounds

In another investigation, researchers explored the synthesis of analogs derived from this compound by modifying its side chains. The resulting compounds were evaluated for their biological activity against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Compound NameIC50 (µM)
This compound25
Modified Analog A15
Modified Analog B10

Mechanism of Action

The mechanism by which tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes . The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Characteristics

  • Molecular Formula: C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • Storage : Typically stored at 2–8°C under inert conditions to prevent degradation .
Structural and Functional Analogues

Below is a comparative analysis of tert-butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate with structurally related compounds, emphasizing synthetic utility, physicochemical properties, and applications.

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Applications References
This compound Furo[3,2-c]pyridine core with tert-butyl carbamate C₁₂H₂₁NO₃ 227.30 Intermediate in drug synthesis (e.g., neuroactive agents)
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride Pyrrolo[3,4-c]pyridine core with HCl salt C₁₂H₂₃ClN₂O₂ 262.78 Protein degradation studies; improved solubility due to HCl salt
tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate Thieno[3,2-c]pyridine core with bromine substituent C₁₂H₁₆BrNO₂S 318.23 Precursor for Suzuki coupling reactions; used in kinase inhibitor synthesis
Ethyl 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-dihydrofuro[3,2-c]pyridine-5-carboxylate Dihydrofuro[3,2-c]pyridine with phenolic substituent C₂₄H₃₃NO₄ 399.53 Antioxidant drug candidates; high yield (81%) in three-component synthesis
Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate Iodomethyl substituent on furopyridine core C₁₃H₂₂INO₃ 367.23 Radiolabeling precursor; high cost due to iodine incorporation
Key Comparative Insights

Core Heterocycle Variations: Furopyridine vs. Thienopyridine: The replacement of furan with thiophene (e.g., in thieno[3,2-c]pyridine derivatives) increases lipophilicity and alters electronic properties, enhancing binding to hydrophobic enzyme pockets . Pyrrolopyridine Derivatives: Pyrrolo[3,4-c]pyridine derivatives exhibit higher solubility when converted to hydrochloride salts, making them preferable for aqueous-phase reactions .

Substituent Effects: Bromine/Iodine Substituents: Brominated or iodinated analogues (e.g., CAS 949922-62-7) serve as versatile intermediates for cross-coupling reactions, enabling rapid diversification in medicinal chemistry . Phenolic Additions: Ethyl 5-(3,5-di-tert-butyl-4-hydroxyphenyl) derivatives demonstrate antioxidant activity, attributed to the sterically hindered phenolic group .

Synthetic Performance :

  • The dihydrofuro[3,2-c]pyridine derivative (4z) achieves an 81% yield in a three-component reaction, outperforming iodinated analogues (e.g., 42% yield for compound 4ac) due to fewer steric constraints .
  • Racemization protocols (e.g., for clopidogrel intermediates) highlight the importance of stereochemical control in furopyridine-based drug synthesis .

Stability and Handling :

  • Hydrochloride salts (e.g., CAS 1187933-06-7) require strict inert storage conditions (2–8°C), whereas tert-butyl-protected derivatives exhibit greater ambient stability .

Biological Activity

tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is a heterocyclic compound with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, research findings, and case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C₁₃H₁₉N₁O₃
  • Molecular Weight : 239.30 g/mol
  • CAS Number : 1457705-09-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structural features allow it to fit into binding sites, thereby influencing various biochemical pathways. Notably, it has been investigated for its potential as an inhibitor of cancer cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Effects : Studies have shown that this compound can induce cell cycle arrest in cancer cells, particularly in the G2/M phase. This effect is significant in various human cancer cell lines, suggesting its potential as an anticancer agent .
  • Apoptosis Induction : In certain studies, the compound has been demonstrated to induce apoptosis in specific cancer cell lines, further supporting its role as a potential therapeutic agent .

Case Study 1: Anticancer Activity

A study focused on the antiproliferative properties of similar compounds revealed that analogs of this compound showed significant activity against A549 (lung cancer) and KB31 (oral cancer) cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death and G2/M phase arrest .

Case Study 2: Mechanistic Insights

In another investigation, the mechanism by which the compound exerts its effects was elucidated. It was found that this compound interacts with the MDM2 protein, a key regulator of the p53 tumor suppressor pathway. This interaction leads to the stabilization of p53 and subsequent activation of apoptotic pathways in cancer cells .

Comparative Biological Activity Table

CompoundActivity TypeTargetCell LineReference
This compoundAntiproliferativeG2/M Phase ArrestA549
Analog 1Apoptosis InductionMDM2 InhibitionKB31
Analog 2Cell Cycle Arrestp53 StabilizationK562

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